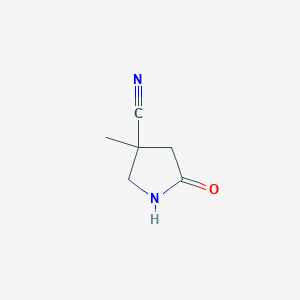

3-Methyl-5-oxopyrrolidine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-methyl-5-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C6H8N2O/c1-6(3-7)2-5(9)8-4-6/h2,4H2,1H3,(H,8,9) |

InChI Key |

GJUJPNHKNJEGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NC1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile

Reactions Involving the Oxo Group at C5

The carbonyl group at the C5 position is part of the lactam ring and behaves as a ketone. This group is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is influenced by the adjacent nitrogen atom of the lactam.

The ketone at C5 can be reduced to a secondary alcohol, yielding 3-methyl-5-hydroxypyrrolidine-3-carbonitrile. This transformation can be achieved using various reducing agents.

Commonly used reagents for ketone reduction include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and would selectively reduce the ketone in the presence of the less reactive lactam and nitrile functionalities. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent or during an acidic workup yields the final alcohol product.

More powerful reducing agents like LiAlH₄ would also reduce the ketone. However, LiAlH₄ is a very strong and less selective reducing agent that can also reduce the lactam and the nitrile group, potentially leading to a mixture of products or over-reduction. mdpi.com Therefore, for the selective reduction of the ketone, NaBH₄ would be the preferred reagent.

Table 1: General Reagents for Ketone Reduction

| Reagent | Typical Solvent | Selectivity | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High (Ketone over lactam/nitrile) | 3-Methyl-5-hydroxypyrrolidine-3-carbonitrile |

The electrophilic carbonyl carbon at C5 is a prime target for various nucleophiles. youtube.commasterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, creating a new carbon-nucleophile bond. masterorganicchemistry.com

For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the ketone. This would result in the formation of a tertiary alcohol after an aqueous workup. The reaction mechanism starts with the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Protonation in a subsequent step furnishes the alcohol. It is important to note that the acidic N-H proton of the lactam would react with the highly basic organometallic reagent first, requiring at least two equivalents of the reagent.

Another key nucleophilic addition is the formation of a cyanohydrin by the addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN). masterorganicchemistry.com This reaction is often base-catalyzed and is reversible. masterorganicchemistry.com The product would be a 5-cyano-5-hydroxy-3-methylpyrrolidine-3-carbonitrile.

Table 2: Examples of Nucleophilic Addition to the C5-Ketone

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard (R-MgX) | Magnesium alkoxide | 5-Alkyl-5-hydroxy-3-methylpyrrolidine-3-carbonitrile |

| Organolithium (R-Li) | Lithium alkoxide | 5-Alkyl-5-hydroxy-3-methylpyrrolidine-3-carbonitrile |

Transformations at the Carbonitrile Group at C3

The carbonitrile (cyano) group at the C3 position offers another site for diverse chemical reactions, including hydrolysis, reduction, and cycloadditions.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. masterorganicchemistry.comamadischem.com This reaction proceeds in two main stages: initial hydration of the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid. rsc.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgnih.gov The mechanism begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate (3-carbamoyl-3-methyl-5-oxopyrrolidine) is formed. amadischem.com Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid, 3-methyl-5-oxopyrrolidine-3-carboxylic acid, and an ammonium (B1175870) salt. rsc.org

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comamadischem.com The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. amadischem.com Subsequent protonation from water yields an imidic acid tautomer, which rearranges to the amide. The amide is then hydrolyzed under the basic conditions to form a carboxylate salt (e.g., sodium 3-methyl-5-oxopyrrolidinate-3-carboxylate) and ammonia (B1221849) gas. masterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. masterorganicchemistry.com

The nitrile group can be reduced to a primary amine, yielding (3-(aminomethyl)-3-methylpyrrolidin-5-one). This transformation converts the C≡N triple bond into a C-N single bond.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. uni.lu The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. uni.lu The first hydride addition forms an imine anion intermediate, which is complexed with the aluminum. A second hydride addition reduces the imine to a diamidoaluminate intermediate. Aqueous workup then protonates the nitrogen atoms to give the primary amine. uni.lu As mentioned, LiAlH₄ may also reduce the C5-oxo group and the lactam carbonyl.

Catalytic hydrogenation is another method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally considered "greener" but may require specific conditions to achieve high selectivity and yield.

Table 3: General Reagents for Nitrile Reduction

| Reagent | Reaction Type | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | (3-(Aminomethyl)-3-methylpyrrolidin-5-one) (and other reduced products) |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, in a [3+2] cycloaddition, a nitrile can react with an azide (B81097) (like sodium azide, NaN₃) to form a tetrazole ring. This reaction, often catalyzed by a Lewis acid or a metal salt, would convert the cyano group at the C3 position into a tetrazolyl moiety, resulting in 3-methyl-3-(1H-tetrazol-5-yl)pyrrolidin-2-one. Such transformations are valuable in medicinal chemistry for creating bioisosteres of carboxylic acids.

Reactivity of the Pyrrolidine (B122466) Nitrogen (N1)

The nitrogen atom of the lactam in 3-Methyl-5-oxopyrrolidine-3-carbonitrile is a key site for functionalization. Its reactivity is analogous to that of other 2-pyrrolidones, participating in both alkylation and acylation reactions.

The nitrogen atom (N1) of the pyrrolidine ring can be deprotonated by a suitable base to form an amidate anion, which then serves as a nucleophile for alkylation and acylation reactions.

Alkylation: The N-alkylation of 5-oxopyrrolidine derivatives is a well-established transformation. For instance, the methylation of a lactam ester at the nitrogen has been achieved using iodomethane (B122720) in the presence of metallic sodium acs.org. Similarly, it is expected that this compound can be N-alkylated under basic conditions. The choice of base and alkylating agent is crucial to control the regioselectivity and avoid side reactions. Common alkylating agents include alkyl halides and sulfates. The reaction is typically carried out in a polar aprotic solvent like DMF or THF.

| Reactant | Alkylating Agent | Base | Product | Reference |

| Methyl 5-oxopyrrolidine-2-carboxylate | Iodomethane | Sodium | N-Methyl-5-oxopyrrolidine-2-carboxylic acid | acs.org |

Acylation: The N-acylation of 5-oxopyrrolidines is also a feasible reaction, leading to the formation of N-acyl derivatives. Studies have shown that the N-sodio-derivative of benzyl (B1604629) 5-oxopyrrolidine-2-carboxylate reacts with acylglycine p-nitrophenyl esters to yield N-(acylglycyl)-5-oxopyrrolidine-2-carboxylic acids after hydrogenolysis princeton.edu. This suggests that this compound could be similarly acylated using various acylating agents like acyl chlorides or anhydrides in the presence of a base. However, acylation of pyroglutamic acid itself can be challenging under standard conditions with some reagents like benzoyl chloride nih.gov.

| Reactant | Acylating Agent | Product | Reference |

| Benzyl 5-oxopyrrolidine-2-carboxylate | Acylglycine p-nitrophenyl esters | N-(Acylglycyl)-5-oxopyrrolidine-2-carboxylic acids | princeton.edu |

The nucleophilic character of the pyrrolidine nitrogen after deprotonation allows for the formation of conjugates with other heterocyclic systems. This is a valuable strategy for the synthesis of more complex molecules with potential biological activities. For example, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved by reacting 2-aminophenol (B121084) with itaconic acid, where the amino group of the phenol (B47542) attacks the double bond of itaconic acid followed by cyclization to form the pyrrolidinone ring nih.gov. This principle can be extended to the N-arylation or N-heteroarylation of this compound using appropriate aryl or heteroaryl halides under conditions suitable for N-C bond formation, such as Buchwald-Hartwig amination.

Furthermore, the synthesis of 1,3-disubstituted 5-oxopyrrolidine derivatives bearing azole, diazole, and triazole moieties has been reported, starting from 1-phenyl-5-oxopyrrolidine-3-carbohydrazide acs.org. These examples highlight the versatility of the pyrrolidinone scaffold in constructing diverse heterocyclic conjugates.

Reactions Involving the Methyl Group at C3

The methyl group at the C3 position is situated on a quaternary carbon, which is also alpha to both a carbonyl group and a nitrile group. This structural arrangement makes the methyl protons generally unreactive towards deprotonation under standard basic conditions due to the absence of an alpha-hydrogen that can be readily removed to form a stable enolate.

Ring Modification and Expansion/Contraction Reactions

The 5-oxopyrrolidine ring is a stable five-membered lactam. However, under specific conditions, it can undergo ring modification reactions.

Ring Expansion: A notable ring expansion of pyroglutamate (B8496135) derivatives has been reported. A one-step protocol involving N-carbamoylation with an isocyanate followed by an intramolecular ring expansion leads to the formation of perhydro-1,3-diazepine-2,4-diones, a seven-membered ring system nih.gov. This methodology provides a potential pathway for expanding the five-membered ring of this compound to a seven-membered diazepine (B8756704) derivative. The reaction proceeds via an N-acylated intermediate which undergoes intramolecular rearrangement.

| Starting Material | Reagent | Product | Reference |

| Pyroglutamates | Isocyanate | Perhydro-1,3-diazepine-2,4-diones | nih.gov |

Ring Contraction: While less common for the 5-oxopyrrolidine ring itself, ring contraction reactions of larger nitrogen-containing heterocycles to form pyrrolidines are known. For example, a photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives nih.gov. Although this does not start from a pyrrolidinone, it illustrates a synthetic strategy for accessing the pyrrolidine core structure from larger rings. There is currently no specific literature describing the ring contraction of this compound to a smaller ring system.

Plausible Reaction Mechanisms and Pathways (e.g., Enol Ether and Enamine Formation)

The presence of the carbonyl group and adjacent C-H bonds allows for the formation of enol or enolate-type intermediates under appropriate conditions, which are key to many of the reactivity patterns of this molecule.

Enol Ether and Enamine Formation: The carbonyl group of the lactam can potentially exist in equilibrium with its enol tautomer, although this is generally unfavorable for amides compared to ketones. However, derivatives of the enol form, such as enol ethers, can be synthesized. Silyl (B83357) enol ethers, for example, can be prepared from carbonyl compounds using a non-nucleophilic base like LDA followed by trapping with a silyl halide. These intermediates are valuable for further C-C bond-forming reactions.

The nitrogen analogue of an enol, an enamine, can be formed from the reaction of a ketone with a secondary amine. While the lactam nitrogen in this compound is already part of the ring, the carbonyl group can react with an external secondary amine under acidic catalysis to form an enamine at the C5 position, although this would require breaking the amide bond. A more plausible pathway involves the formation of an enolate at the C4 position under basic conditions, which can then be trapped or undergo further reactions.

The mechanism for N-alkylation typically involves the deprotonation of the N-H bond by a base to form a nucleophilic amidate anion. This anion then attacks the electrophilic alkylating agent in an SN2 reaction. The rate and efficiency of this reaction are influenced by the strength of the base, the nature of the solvent, and the reactivity of the alkylating agent.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For 3-Methyl-5-oxopyrrolidine-3-carbonitrile , both ¹H and ¹³C NMR data are pivotal in confirming its covalent framework.

¹H NMR Spectral Analysis

The proton NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the methyl and methylene (B1212753) protons within the pyrrolidinone ring. The chemical shifts (δ) are influenced by the electronic effects of the adjacent carbonyl, nitrile, and amide functionalities. While specific, experimentally verified spectral data for this exact compound is not widely published in peer-reviewed literature, analysis of closely related structures allows for a theoretical assignment.

A singlet would be anticipated for the methyl (CH₃) protons. The two methylene groups (CH₂) in the five-membered ring are diastereotopic due to the chiral center at the C3 position. Consequently, they are expected to appear as complex multiplets, likely as two sets of AB quartets, further complicated by potential coupling to the amide proton (NH). The amide proton itself would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a definitive carbon count and information about the electronic environment of each carbon atom. For This compound , six distinct carbon signals are expected, corresponding to the methyl group, the two methylene carbons, the quaternary carbon, the carbonyl carbon, and the nitrile carbon.

Based on established chemical shift ranges for similar functional groups, the following table outlines the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ | 20-30 |

| Ring C H₂ | 30-45 |

| Ring C H₂ | 45-55 |

| C -CN (Quaternary) | 40-50 |

| C N (Nitrile) | 115-125 |

| C =O (Amide Carbonyl) | 170-180 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously determine the stereochemistry of This compound , particularly if synthesized as a racemate or if stereoselective synthesis is attempted, advanced NMR techniques would be indispensable. Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to establish through-space proximities between the methyl group and the protons on the pyrrolidinone ring, thereby helping to deduce the relative stereochemistry. Chiral derivatizing agents or chiral solvating agents could also be used in NMR studies to resolve the signals of the enantiomers and determine enantiomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of This compound would be characterized by absorption bands corresponding to the key functional groups: the amide N-H, the amide carbonyl (C=O), and the nitrile (C≡N) groups.

The following table summarizes the expected characteristic IR absorption frequencies.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C≡N (Nitrile) | Stretching | 2220-2260 (sharp, medium intensity) |

| C=O (Amide I band) | Stretching | 1670-1700 (strong) |

| N-H (Amide II band) | Bending | 1550-1640 |

The presence of a sharp band in the 2220-2260 cm⁻¹ region would be a clear indicator of the nitrile functionality, while the strong absorption around 1670-1700 cm⁻¹ would confirm the presence of the five-membered lactam (amide) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For This compound (C₆H₈N₂O), the monoisotopic mass is calculated to be 124.0637 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 124. Subsequent fragmentation could involve the loss of the methyl group, the nitrile group, or cleavage of the pyrrolidinone ring. Predicted mass spectrometry data suggests the formation of various adducts in electrospray ionization (ESI), such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. nih.gov

A table of predicted m/z values for common adducts is provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.0709 |

| [M+Na]⁺ | 147.0529 |

| [M+K]⁺ | 163.0268 |

| [M-H]⁻ | 123.0564 |

Source: Predicted data from PubChem. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the pyrrolidinone ring in This compound . Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen.

To date, there are no publicly available crystal structures for This compound in crystallographic databases. Such a study would be invaluable for confirming the stereochemistry and understanding the supramolecular assembly of this compound.

Computational Chemistry and Theoretical Studies on 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into molecular structures and properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like 3-Methyl-5-oxopyrrolidine-3-carbonitrile, these computational methods, particularly Density Functional Theory (DFT), are employed to model its behavior at the atomic level.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The pyrrolidine (B122466) ring can adopt various conformations, such as envelope and twist forms. Conformational analysis would be performed to identify the most stable conformer and the energy barriers between different conformations. This is crucial as the molecular conformation dictates its physical and chemical properties. X-ray crystallography is an experimental technique that can validate the computationally predicted structures. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and represents the type of data that would be generated from a DFT/B3LYP calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.24 | O=C-N | 125.0 |

| C-N (amide) | 1.35 | C-N-C | 118.0 |

| C-C (ring) | 1.53 - 1.55 | C-C-C | 104.0 - 106.0 |

| C-CH3 | 1.54 | H-C-H | 109.5 |

| C-CN | 1.47 | C-C-CN | 110.0 |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.govyoutube.com For organic molecules, this gap is a key factor in applications like organic photovoltaics and light-emitting diodes. nih.gov The energies of these frontier orbitals can be precisely calculated using methods like DFT.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative. Values are typically reported in electron volts (eV).

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape and energy of these orbitals determine the feasibility and stereochemistry of chemical reactions. wikipedia.orglibretexts.org

For this compound, FMO analysis would predict how it interacts with other reagents. The HOMO, being the primary electron donor, would indicate the molecule's nucleophilic character, while the LUMO, as the electron acceptor, would define its electrophilic character. youtube.com Visualizing the distribution of these orbitals reveals the most likely sites for nucleophilic or electrophilic attack.

Reactivity and Mechanism Predictions

Computational methods allow for the prediction of a molecule's reactivity and the elucidation of reaction mechanisms without performing the actual experiment.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP is calculated to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen of the nitrile group, indicating these are prime sites for electrophilic attack. researchgate.net Conversely, regions of positive potential, likely near the amide hydrogen, would indicate sites susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.edusouthampton.ac.uk

Thermodynamic and Energetic Aspects of Reactions

Theoretical calculations are fundamental in determining the thermodynamic stability and reactivity of this compound. Key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy are typically calculated using quantum chemical methods like Density Functional Theory (DFT). These values are essential for predicting the feasibility and spontaneity of reactions involving this compound.

For instance, the bond dissociation energy (BDE) of various bonds within the molecule can be computed to identify the weakest bond and predict likely initial steps in thermal decomposition or other reactions. A hypothetical BDE analysis might reveal that the C-C bond adjacent to the nitrile group is susceptible to cleavage, influencing its reaction pathways.

Table 1: Hypothetical Thermodynamic Parameters for this compound

| Parameter | Value (kJ/mol) | Method |

| Enthalpy of Formation (gas phase) | -50.2 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation (gas phase) | 25.8 | DFT (B3LYP/6-31G) |

| Entropy | 350.1 J/mol·K | DFT (B3LYP/6-31G*) |

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's conformation and properties.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physical properties of molecules based on their structure. nih.govnih.gov For this compound, these models can be developed by correlating its structural or electronic descriptors (e.g., molecular weight, logP, dipole moment, and frontier molecular orbital energies) with specific activities or properties.

Such studies on related pyrrolidinone derivatives have been used to predict their potential as inhibitors for various enzymes. nih.gov By analogy, a QSAR model for this compound could predict its potential therapeutic applications based on its structural similarity to known biologically active compounds.

Investigation of Tautomeric Equilibria and Reaction Pathways

Tautomerism, the interconversion of structural isomers, is a key aspect of the reactivity of this compound. This compound can potentially exist in several tautomeric forms, including keto-enol and imine-enamine tautomers. The lactam group (a cyclic amide) can exhibit keto-enol tautomerism, while the presence of the nitrogen atom in the ring allows for potential imine-enamine tautomerism.

Computational studies can determine the relative energies of these tautomers, providing insight into which form is most stable under different conditions. The transition states connecting these tautomers can also be located to understand the kinetics of their interconversion. This information is critical for predicting the compound's behavior in different chemical environments and its potential binding modes with biological targets.

Non-Linear Optical (NLO) Characteristics and Related Electronic Parameters

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. DFT calculations are a standard method for predicting the NLO response of a molecule, characterized by parameters such as the first and second hyperpolarizabilities (β and γ).

For this compound, the presence of a carbonyl group (an electron-withdrawing group) and a nitrile group on the same ring system suggests the potential for NLO activity. Computational analysis would involve calculating the dipole moment, polarizability, and hyperpolarizabilities. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed. The energy gap between HOMO and LUMO is an important indicator of molecular reactivity and can be correlated with NLO properties.

Table 2: Hypothetical Calculated Electronic and NLO Properties of this compound

| Property | Value | Method |

| Dipole Moment (μ) | 3.5 D | DFT (CAM-B3LYP/6-311+G(d)) |

| Mean Polarizability (α) | 12.8 x 10⁻²⁴ esu | DFT (CAM-B3LYP/6-311+G(d)) |

| First Hyperpolarizability (β) | 5.2 x 10⁻³⁰ esu | DFT (CAM-B3LYP/6-311+G(d)) |

| HOMO-LUMO Gap | 6.1 eV | DFT (CAM-B3LYP/6-311+G(d)) |

Mechanistic Biochemical and Biological Activity Studies of 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile Derivatives

Molecular Target Identification and Enzyme Interaction Mechanisms

Ligand Binding Studies in Biochemical Assays

Understanding the interaction between a ligand and its biological target is fundamental to drug design. For derivatives related to the carbonitrile scaffold, molecular docking and simulation studies are employed to elucidate binding mechanisms. In studies of barbituric acid derivatives, which share functional similarities, researchers have investigated DNA as a potential ligand target. nih.gov

Molecular docking studies of certain barbituric acid derivatives have been performed to predict their interaction with DNA. nih.gov The free energy (ΔG) of binding, which indicates the tendency of a ligand to bind to its receptor, is a key parameter calculated in these docking processes. nih.gov For instance, derivatives 4j and 4m were identified as having the strongest potential DNA-binding affinity among the tested compounds, with free energy values of -8.80 kcal/mol for a CG-rich DNA chain and -8.1 kcal/mol for an AT-rich chain. nih.gov These computational results suggest that such compounds preferentially bind to the minor groove of DNA. nih.gov Further validation through UV-Visible titration confirmed the interaction between these derivatives and DNA. nih.gov Molecular dynamics simulations provide deeper insight into the stability and nature of the ligand-DNA complex over time. nih.gov

Table 1: Molecular Docking Free Energy of Binding for select Barbituric Acid Derivatives with DNA

| Derivative | DNA Target | Free Energy of Binding (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 4j | CG-rich chain (1CGC) | -8.80 | nih.gov |

| 4j | AT-rich chain (1DNE) | -8.10 | nih.gov |

| 4m | CG-rich chain (1CGC) | -8.80 | nih.gov |

| 4m | AT-rich chain (1DNE) | -8.10 | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Proteases, MMP-2/9, COX-2)

Derivatives containing a carbonitrile group have been investigated as inhibitors of key enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2). The COX-2 enzyme is a significant target because it is implicated in carcinogenesis, inflammation, and angiogenesis. researchgate.net Its inhibition can lead to a decrease in tumor development and an increase in apoptosis. researchgate.net

A series of new pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential COX-2 inhibitors. nih.gov In vitro COX-2 inhibition assays revealed that several of these compounds displayed significant inhibitory activity, with some being more potent than the reference drug Nimesulide. nih.gov The inhibitory action of compounds 3b and 5b was nearly comparable to Celecoxib. nih.gov Specifically, derivatives 3b , 5b , and 5d were identified as the most active agents, showing potent IC₅₀ values. nih.gov The structure-activity relationship suggests that pyrimidines substituted with sulphonamide phenyl derivatives generally showed higher inhibition of COX-2 than those with other heterocyclic moieties. nih.gov

Similarly, a series of 7-methoxy indolizine (B1195054) derivatives were designed as bioisosteres of indomethacin (B1671933) and evaluated for COX-2 inhibition. researchgate.net All tested compounds showed activity in the micromolar range, with diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) emerging as a particularly promising inhibitor, showing a lower IC₅₀ value than indomethacin. researchgate.net Molecular modeling studies for these indolizines indicated that hydrophobic interactions were the primary contributors to their COX-2 inhibitory activity. researchgate.net

Table 2: In Vitro COX-2 Inhibitory Activity of Select Carbonitrile Derivatives

| Compound | Class | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3b | Pyrimidine-5-carbonitrile | 0.20 ± 0.01 | nih.gov |

| 5b | Pyrimidine-5-carbonitrile | 0.18 ± 0.01 | nih.gov |

| 5d | Pyrimidine-5-carbonitrile | 0.16 ± 0.01 | nih.gov |

| 5a | Indolizine | 5.84 | researchgate.net |

| Celecoxib (Reference) | Standard COX-2 Inhibitor | 0.15 ± 0.01 | nih.gov |

| Nimesulide (Reference) | Standard COX-2 Inhibitor | 1.48 ± 0.04 | nih.gov |

| Indomethacin (Reference) | Non-selective COX Inhibitor | 6.84 | researchgate.net |

Receptor Modulation Mechanisms

The pyrrolidine (B122466) scaffold is a key component in the design of ligands that modulate the activity of various receptors, including dopamine (B1211576) receptors which are therapeutic targets for several central nervous system disorders. mdpi.com Bitopic ligands, which can simultaneously bind to a primary binding site and a secondary binding site on a receptor, are a key area of research.

In a study focused on developing bitopic ligands for the Dopamine D₃ Receptor (D₃R), a series of compounds incorporating a pyrrolidine ring were synthesized. mdpi.com These ligands were designed with a flexible secondary binding fragment. mdpi.com Computational chemistry studies were employed to understand the interaction between these ligands and the receptor. mdpi.com The analysis revealed that the way the secondary fragment binds can alter the positioning of the core structure within the primary binding site. mdpi.com Specifically, the interaction of the fragment with the secondary binding pocket was found to increase the distance between the pyrrolidine nitrogen and a key amino acid residue, ASP110³·³², in the D₃R. mdpi.com This alteration in binding geometry resulted in a suboptimal affinity for the receptor, highlighting the sensitive structure-activity relationship in receptor modulation. mdpi.com

In Vitro Cellular and Molecular Mechanisms of Activity

Mechanisms of Anticancer Activity

A critical mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential (MMP). researchgate.net

Derivatives of 3-Methyleneisoindolinone, which are structurally related to the pyrrolidine core, have been shown to possess anticancer properties by targeting mitochondrial function in Head and Neck Squamous Cell Carcinoma (HNSCC) cells. researchgate.net The disruption of the MMP is a key event in the apoptotic cascade. researchgate.net In healthy mitochondria, a fluorescent dye like JC-1 forms aggregates that emit red fluorescence, while in unhealthy cells with depolarized mitochondria, the dye exists as monomers emitting green fluorescence. researchgate.net Treatment of CAL 27 cancer cells with isoindolinone derivatives 3n , 3f , and 3h led to a significant, concentration-dependent increase in green fluorescence and a decrease in red fluorescence. researchgate.net This shift indicates a loss of MMP. researchgate.net

Further studies on 3-methylquinoxaline derivatives have provided more detail on the apoptotic pathway. nih.gov The most promising compound from this series, 11e , was found to induce apoptosis in HepG-2 cancer cells by 49.14% compared to control cells. nih.gov Western blot analysis showed that this compound significantly increased the levels of pro-apoptotic proteins Caspase-3 (2.34-fold), Caspase-9 (2.34-fold), and BAX (3.14-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold). nih.gov The ratio of BAX to Bcl-2 is a critical determinant of a cell's sensitivity to apoptotic stimuli. nih.gov

Table 3: Apoptotic Effects of Select Heterocyclic Derivatives on Cancer Cell Lines

| Compound | Class | Mechanism | Cell Line | Key Finding | Reference |

|---|---|---|---|---|---|

| 3n, 3f, 3h | 3-Methyleneisoindolinone | Mitochondrial Membrane Potential Disruption | CAL 27 (HNSCC) | Concentration-dependent decrease in MMP, indicating mitochondrial disruption. | researchgate.net |

| 11e | 3-Methylquinoxaline | Induction of Apoptosis | HepG-2 | Increased levels of Caspase-9, Caspase-3, and BAX; decreased Bcl-2. | nih.gov |

Effects on Cancer Cell Viability and Cytotoxicity Mechanisms (e.g., A549, MDA-MB-231, PPC1, A375 cells)

Derivatives of 3-methyl-5-oxopyrrolidine-3-carbonitrile have been the subject of extensive research to evaluate their potential as anticancer agents. Studies have demonstrated that these compounds exhibit cytotoxic effects against a variety of human cancer cell lines, including lung carcinoma (A549), triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375).

A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity. Among these, compounds bearing azole, diazole, and hydrazone moieties displayed notable cytotoxicity. Specifically, certain derivatives were found to be most potent against the A549 cell line semanticscholar.org. Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also highlighted their anticancer potential. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model researchgate.net. Similarly, research on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against A549 cells mdpi.com.

The cytotoxic effects of these derivatives have also been observed in other cancer cell lines. For example, a series of hydrazones, azoles, and azines with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were synthesized and tested against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. Derivatives incorporating 5-chloro and 5-methylbenzimidazole (B147155) fragments, as well as hydrazones with a 5-nitrothien-2-yl or a naphth-1-yl substitution, significantly reduced the viability of both cell lines semanticscholar.org. The most active compound, a hydrazone with a 5-nitrothien-2-yl substitution (5k), exhibited an EC50 value of 7.3 ± 0.4 µM against the MDA-MB-231 cell line semanticscholar.org.

Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents. Four compounds from this series were particularly effective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values ranging from 2.5 to 20.2 µM. These compounds generally showed lower activity against the MDA-MB-231 cell line nih.gov. In another study, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazones, were found to be the most cytotoxic against human triple-negative breast cancer MDA-MB-231, prostate carcinoma PPC1, and melanoma A375 cell lines nih.gov.

The mechanism of cytotoxicity often involves the induction of apoptosis. For instance, some pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle and induce apoptosis in cancer cells nih.govrsc.orgresearchgate.net.

Table 1: Cytotoxic Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50, % viability reduction) | Reference |

| Hydrazones, Azoles, Diazoles | A549 | Potent activity | semanticscholar.org |

| 5-Fluorobenzimidazole derivative | A549 | Highest anticancer activity | researchgate.net |

| 1,3,4-Oxadiazolethione derivative | A549 | Reduced viability to 28.0% | mdpi.com |

| 4-Aminotriazolethione derivative | A549 | Reduced viability to 29.6% | mdpi.com |

| Hydrazone 5k (5-nitrothien-2-yl) | MDA-MB-231 | EC50 = 7.3 ± 0.4 µM | semanticscholar.org |

| Hydrazone 5k (5-nitrothien-2-yl) | Panc-1 | EC50 = 10.2 ± 2.6 µM | semanticscholar.org |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | EC50 = 2.5-20.2 µM | nih.gov |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | MDA-MB-231, PPC1, A375 | Most cytotoxic of the series | nih.gov |

Inhibition of Cancer Cell Migration (e.g., Wound Healing Assay)

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cancer cell migration a critical therapeutic goal. The wound healing assay is a common in vitro method used to assess the collective migration of a cell population nih.govnih.gov. Several studies have investigated the potential of this compound derivatives to inhibit cancer cell migration.

In a study involving diphenylamine-pyrrolidin-2-one-hydrazone derivatives, most of the tested compounds did not show an inhibitory effect on the migration of MDA-MB-231 cells. However, one derivative, N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a promising candidate for development as an antimetastatic agent nih.gov.

Conversely, a different study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that while some compounds were highly cytotoxic, they did not necessarily exhibit superior activity in the wound healing assay. For example, a highly cytotoxic hydrazone derivative (7b) was more active in inhibiting the migration of PPC-1 cells after a shorter incubation period, suggesting that its effect on migration may not be directly linked to its cytotoxicity. Another compound from this series (9e) emerged as the most consistent inhibitor of cell migration across all tested cell lines (MDA-MB-231, PPC1, and A375) nih.gov.

It is noteworthy that some studies on 4-dimethylaminophenyl-5-oxopyrrolidine derivatives found that the tested compounds did not show an inhibitory effect on the migration of MDA-MB-231 and Panc-1 cell lines in the wound healing assay semanticscholar.org. These varied results highlight the importance of the specific substitutions on the pyrrolidinone scaffold in determining the anti-migratory activity of these compounds.

Activity Assessment in 3D Cancer Cell Culture Models (Spheroids)

Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures bohrium.comnih.gov. Consequently, evaluating the efficacy of potential anticancer drugs in 3D models is becoming increasingly important.

Research on 4-dimethylaminophenyl-5-oxopyrrolidine derivatives has shown that these compounds can be more active in 3D cultures of MDA-MB-231 cells than in Panc-1 spheroids. One particular derivative (3d) was found to be most efficient at inhibiting the growth of Panc-1 spheroids and also reduced cell viability in MDA-MB-231 spheroids semanticscholar.org.

In another study, novel 5-oxopyrrolidine-3-carbohydrazides were evaluated in both 2D and 3D models. Two compounds, a 2-hydroxybenzylidene derivative (8) and a 2-hydroxynaphthalenylmethylene derivative (12), demonstrated high cytotoxicity in both assay formats against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Interestingly, while all tested compounds showed lower activity against the Panc-1 cell line in a 2D monolayer, their effects on spheroid cell viability in 3D models were comparable across all tested cancer cell lines nih.gov. This suggests that the 3D culture system can reveal activities not apparent in 2D assays.

Selective Cytotoxicity Profiles against Cancer vs. Non-Cancerous Cells

An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effects on normal, non-cancerous cells. Several studies have investigated the selective cytotoxicity of this compound derivatives.

In a study of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, the selectivity of the compounds towards cancer cells was investigated by comparing their effects on cancer cell lines (MDA-MB-231, IGR39, Panc-1, PPC-1) and normal human fibroblasts nih.gov. Similarly, the cytotoxic effects of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives were evaluated on non-cancerous human small airway epithelial cells (HAEC1-KT). This allowed for the determination of a selectivity index, which is crucial for identifying compounds with a favorable therapeutic window researchgate.net.

One study on 4-dimethylaminophenyl-5-oxopyrrolidine derivatives found that two compounds, 3c and 5k, showed the highest selectivity, particularly against the MDA-MB-231 cancer cell line compared to non-cancerous cells semanticscholar.org. Furthermore, a series of novel pyrimidine-5-carbonitrile derivatives were evaluated for their cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, as well as against normal human fibroblast (WI-38) cells. One compound, 11e, exhibited excellent activity against the cancer cell lines and was found to be 47.32-fold more cytotoxic to cancer cells than to the normal fibroblasts, indicating a high degree of selectivity nih.gov.

Mechanisms of Antimicrobial Activity

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, VISA, Enterococcus faecalis, Clostridioides difficile)

Derivatives of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives revealed that a compound bearing a 5-nitrothiophene substituent (compound 21) displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid (B1675486) and tedizolid-resistant S. aureus semanticscholar.org. This same compound also showed higher antimicrobial activity against the anaerobic Gram-positive pathogens Clostridioides difficile and Clostridium perfringens semanticscholar.org.

Further research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue confirmed structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, Enterococcus faecalis, and C. difficile. Certain compounds in this series showed promising activity against vancomycin-intermediate S. aureus (VISA) strains researchgate.net. The activity of these compounds against vancomycin-resistant Enterococcus faecalis has also been noted nih.govrdd.edu.iq.

The synthesis and evaluation of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also yielded compounds with potent antibacterial properties. A hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus (MIC of 3.9 μg/mL), surpassing the control antibiotic cefuroxime (B34974) (MIC of 7.8 μg/mL) nih.gov. Another derivative, a 5-nitrothienylhydrazone, also showed excellent results in disrupting S. aureus biofilms nih.gov.

Table 2: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC) | Reference |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | Promising and selective activity | semanticscholar.org |

| Compound 21 (5-nitrothiophene substituent) | C. difficile, C. perfringens | Higher activity than other derivatives | semanticscholar.org |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Vancomycin-intermediate S. aureus | Promising activity | researchgate.net |

| Hydrazone with benzylidene moiety | S. aureus | MIC = 3.9 μg/mL | nih.gov |

| 5-nitrothienylhydrazone | S. aureus biofilm | Excellent disruption | nih.gov |

Activity against Drug-Resistant Fungi (e.g., Candida auris, Aspergillus fumigatus)

In addition to their antibacterial properties, certain 5-oxopyrrolidine derivatives have shown promising activity against drug-resistant fungi, which pose a significant global health threat rdd.edu.iqnih.gov.

Research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that specific compounds possess notable antifungal activity. These derivatives were active against isolates of Candida auris, a multidrug-resistant yeast, representing major genetic lineages, with a minimum inhibitory concentration (MIC) of 16 µg/mL. They also exhibited activity against azole-resistant Aspergillus fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene researchgate.netresearchgate.net. These findings suggest that the 5-oxopyrrolidine scaffold is a valuable starting point for the development of novel antifungal agents targeting challenging drug-resistant fungal pathogens.

Investigation of Resistance Mechanisms Modulation

Derivatives of the 5-oxopyrrolidine scaffold have demonstrated notable efficacy against a range of multidrug-resistant (MDR) microorganisms, suggesting an ability to circumvent or modulate existing resistance mechanisms. Studies have explored their activity against clinically significant pathogens that are notoriously difficult to treat.

For instance, certain 5-oxopyrrolidine derivatives were screened against carbapenemase-producing Enterobacteriales like Klebsiella pneumoniae and Escherichia coli, MDR Pseudomonas aeruginosa, carbapenem- and polymyxin-resistant Acinetobacter baumannii, and vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov The activity against these strains indicates that the compounds can likely overcome resistance strategies such as enzymatic drug inactivation (e.g., by carbapenemases) and potentially alterations in cell permeability or efflux pump activity.

Further research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has reinforced these findings. mdpi.com Specific compounds from this series showed promising activity against VISA strains, which are characterized by a thickened cell wall that traps vancomycin. mdpi.com The effectiveness of these derivatives suggests they may have a mechanism of action that is not impeded by this structural defense. Moreover, activity was observed against multidrug-resistant fungal isolates of Candida auris and azole-resistant Aspergillus fumigatus strains that possess mutations in the CYP51A gene, a common mechanism for azole resistance. mdpi.com The ability of these compounds to act on resistant strains makes the 5-oxopyrrolidine scaffold an attractive starting point for developing novel antimicrobial agents that can address the challenge of drug resistance. mdpi.com

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to the this compound core are attributed to their interaction with key pathways in the inflammatory cascade. A primary mechanism is the inhibition of enzymes responsible for producing pro-inflammatory mediators.

One of the main pathways involves the metabolism of arachidonic acid. Certain succinimide (B58015) derivatives, which share the pyrrolidine-dione core, have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX is crucial for the production of leukotrienes; both are potent inflammatory mediators. mdpi.commdpi.com The ability to inhibit these enzymes reduces the downstream signaling that leads to symptoms of inflammation. mdpi.com

Another critical mechanism involves the modulation of transcription factors that regulate the genetic expression of inflammatory proteins. Derivatives of 2,5-dioxo(3-pyrrolinyl) have been identified as inhibitors of the transcription factor AP-1 (Activator protein-1) and, notably, NF-κB (nuclear factor kappa B). nih.gov NF-κB is a master regulator of the immune response, controlling the expression of pro-inflammatory cytokines like interleukin-6 (IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS). nih.govnih.gov By preventing the activation of NF-κB, these compounds can effectively suppress a broad spectrum of inflammatory responses. nih.gov

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging, Reducing Power)

The antioxidant activity of 5-oxopyrrolidine derivatives is a significant aspect of their biological profile, contributing to their therapeutic potential by mitigating oxidative stress. nih.gov This activity is primarily exerted through two main mechanisms: radical scavenging and reducing power.

Radical Scavenging: This is the ability of a compound to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom or an electron. researchgate.netnih.gov This action terminates the chain reactions that can lead to cellular damage. The efficiency of radical scavenging is often linked to the molecular structure, particularly the presence of electron-donating groups that can stabilize the molecule after donation. nih.gov For many phenolic compounds, which can be incorporated into pyrrolidine derivatives, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on an aromatic ring greatly enhance free radical scavenging ability by lowering the bond dissociation energy of the phenolic hydrogen. nih.gov The antioxidant activities of derivatives are frequently evaluated using in vitro models like the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

Reducing Power: This mechanism involves the donation of an electron to reduce an oxidized species, often a metal ion. The reducing power of a compound is a key indicator of its potential to act as an antioxidant. researchgate.net This capacity is commonly measured using the ferric ion reducing antioxidant power (FRAP) assay or a potassium ferricyanide (B76249) reduction method, where the ability of the compound to reduce Fe³⁺ to Fe²⁺ is quantified. researchgate.netnih.gov The reduced metal ion can then be detected spectrophotometrically. This electron-donating capacity helps to prevent oxidative reactions from occurring. researchgate.net

Studies on various amide derivatives have shown that while many are powerful radical scavengers, there is not always a direct correlation between radical scavenging and anti-lipid peroxidation activities, indicating the complexity of antioxidant action. nih.gov

Interaction with Specific Receptors (e.g., GABA A receptor, Galanin R2 receptor)

The neurological activity of some pyrrolidine-related structures can be attributed to their interaction with specific neurotransmitter receptors in the central nervous system (CNS).

GABA A Receptor: The γ-aminobutyric acid type A (GABA A) receptor is a primary target. This receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, increases chloride ion influx into the neuron. nih.gov This influx causes hyperpolarization of the cell membrane, leading to an inhibitory effect and reduced neuronal excitability. nih.gov

Studies on arylaminopyridazine derivatives of GABA, which are structurally related to some pyrrolidine derivatives, have demonstrated a specific interaction with the GABA A receptor. nih.gov These compounds act as selective antagonists, displacing radiolabeled GABA from its binding sites on rat brain membranes. nih.gov Mechanistic analysis revealed that these antagonists exhibit competitive binding at the high-affinity GABA A receptor site and non-competitive binding at the low-affinity site. nih.gov This dual interaction mode allows them to effectively block the GABA-induced enhancement of diazepam binding, a hallmark of GABA A receptor modulation, without affecting diazepam binding on their own. nih.gov

No specific interaction data for this compound derivatives with the Galanin R2 receptor were prominently available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituents at the Pyrrolidine Ring (C3, N1, C4) on Biological Profile

The biological activity of 5-oxopyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. SAR studies have revealed how modifications at the C3, N1, and C4 positions can tune the compounds' anticancer, antimicrobial, and enzyme-inhibitory profiles.

Influence of N1 Substituents: The group attached to the nitrogen atom of the pyrrolidine ring significantly impacts activity. In a series of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the introduction of a 3,5-dichloro substitution on the N1-phenyl ring resulted in a marked enhancement of anticancer activity against A549 lung cancer cells. mdpi.com

Influence of C3 Substituents: The C3 position is a critical site for modification and has a profound effect on the biological profile.

Anticancer Activity: The introduction of hydrazone moieties at C3 has been a successful strategy. Specifically, a bis-hydrazone derivative bearing two 5-nitrothienyl groups demonstrated the highest anticancer activity among a series of tested compounds, coupled with low cytotoxicity in non-cancerous cells. nih.gov In another study, a 5-fluorobenzimidazole group at C3, combined with a 3,5-dichloro-2-hydroxyphenyl substituent at N1, yielded the most potent anticancer agent in an A549 cell model. mdpi.com

Antimicrobial Activity: Different C3 substituents confer varied antimicrobial properties. A hydrazone with a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant C. auris isolates. mdpi.com

Influence of C4 Substituents: Modifications at the C4 position have been shown to be crucial for enzyme inhibition. In a study of pyrrolidinyl derivatives designed as caspase inhibitors, substitution at the C4 position was key. researchgate.net Fluorination at this position dramatically increased inhibitory potency; 4-fluoropyrrolidinyl derivatives were 100 to 1000 times more effective at inhibiting caspases-3 and -7 than their 4-methoxy counterparts. researchgate.net A 4,4-difluorinated compound provided the best results, while larger substituents like a tetraethylene glycol (OPEG4) group at C4 rendered the compounds inactive. researchgate.net

The following table summarizes key SAR findings for 5-oxopyrrolidine derivatives.

Table 1: Influence of Pyrrolidine Ring Substituents on Biological Activity

| Ring Position | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| N1 | 3,5-dichloro on phenyl ring | Enhanced anticancer activity | mdpi.com |

| C3 | Bis-hydrazone with 5-nitrothienyl | High anticancer activity | nih.gov |

| C3 | 5-Fluorobenzimidazole | High anticancer activity | mdpi.com |

| C3 | Hydrazone with 5-nitrothienyl | Potent antifungal activity (MDR C. auris) | mdpi.com |

| C4 | Fluoro group (mono- or di-) | Potent caspase inhibition (nM range) | researchgate.net |

| C4 | Methoxy group | Weak caspase inhibition (µM range) | researchgate.net |

| C4 | OPEG4 group | Inactive as caspase inhibitor | researchgate.net |

Stereochemical Impact on Target Binding and Efficacy (e.g., (3S) Configuration)

The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its biological activity, influencing how it binds to its molecular target and its resulting efficacy. For pyrrolidine derivatives, stereochemistry plays a vital role.

Research on enantiomerically pure 4-fluoropyrrolidinyl derivatives demonstrated that specific stereoisomers are highly potent inhibitors of caspases, with inhibitory constants in the nanomolar range. researchgate.net This high degree of potency is directly linked to a precise stereochemical configuration that allows for optimal interaction with the enzyme's active site. This highlights that not only the presence of a substituent (like fluorine at C4) but also its spatial orientation is crucial for efficacy. researchgate.net

The principle of stereochemical importance is well-established in pharmacology. For example, in studies of fentanyl congeners, a specific (R) configuration at a hydroxyl-bearing carbon was found to be essential for both high-affinity binding to the µ-opioid receptor and for exerting a pseudoirreversible inhibitory effect. nih.gov This illustrates a common theme: biological targets like receptors and enzymes are chiral, and they differentiate between the stereoisomers of a drug molecule, leading to significant differences in pharmacological activity. While specific data on the (3S) configuration of this compound is not detailed in the provided context, the findings for related pyrrolidine structures strongly suggest that its biological activities would also be highly dependent on its specific stereoisomers. researchgate.net

Role of Specific Functional Groups (e.g., Hydrazones, Azoles, Fluorination, Free Amino Groups) on Activity

The biological activity of 5-oxopyrrolidine derivatives can be significantly modulated by the introduction of various functional groups. These modifications influence the molecule's steric, electronic, and pharmacokinetic properties, thereby affecting its interaction with biological targets.

Hydrazones and Azoles : The incorporation of hydrazone and azole moieties into the 5-oxopyrrolidine structure has been a key strategy in developing new derivatives. researchgate.netnih.gov In one study, 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was used as a starting material to synthesize derivatives bearing these functional groups. nih.gov Among the azole derivatives tested for anticancer activity against A549 human lung adenocarcinoma cells, the compound featuring a 2,5-dimethylpyrrole moiety demonstrated greater potency than a similar derivative with a 3,5-dimethylpyrazole (B48361) group. nih.gov This suggests that the specific arrangement of atoms within the azole ring is crucial for activity. Furthermore, hydrazone-containing derivatives were also synthesized as part of this effort to explore diverse chemical space. researchgate.netnih.gov

Fluorination : The introduction of fluorine atoms into drug candidates is a common medicinal chemistry tactic to enhance biological activity, metabolic stability, and binding affinity. In a study on coumarin-3-carboxamide derivatives, which also explores heterocyclic scaffolds for anticancer activity, fluorination proved highly effective. mdpi.com Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were identified as the most potent compounds against both HepG2 and HeLa cancer cell lines. mdpi.com The 4-fluorobenzamide (B1200420) derivative, in particular, exhibited promising selectivity with low cytotoxicity against normal cell lines. mdpi.com This highlights the potential of using fluorination as a strategy to improve the therapeutic index of heterocyclic compounds, a principle applicable to the design of novel 5-oxopyrrolidine derivatives.

Free Amino Groups : The presence of a free amino group has been shown to be a critical determinant for the anticancer activity of 5-oxopyrrolidine derivatives. nih.gov Studies comparing compounds with an N-(4-aminophenyl) group to their N-(4-acetamidophenyl) precursors revealed that the free amino variants exert more potent anticancer effects. nih.gov These derivatives were effective in suppressing the viability of A549 human lung cancer cells, demonstrating the importance of this functional group in the pursuit of anticancer agents that may also possess lower cytotoxicity towards non-cancerous cells. nih.gov

Impact of Aromatic and Heterocyclic Moieties on Biological Response

The nature of the aromatic or heterocyclic rings appended to the core 5-oxopyrrolidine structure plays a pivotal role in defining the type and potency of the biological response.

The substitution pattern on these appended rings is a key factor. Research on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives showed that this moiety could be chemically modified, for instance, through deacetylation to yield a free amino group, which significantly enhanced anticancer activity. nih.gov This demonstrates that the substituent on the phenyl ring directly modulates the biological effect.

Furthermore, the type of heterocycle introduced has a profound impact. A derivative bearing a 5-nitrothiophene substituent was found to have promising and selective antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus strains. researchgate.net In contrast, a derivative with a 2,5-dimethylpyrrole moiety showed notable cytotoxic activity against both cancerous and non-cancerous cell lines, indicating that this particular heterocycle confers broad cytotoxicity. nih.gov These findings underscore how the choice of a specific heterocyclic ring can steer the biological activity profile of the parent compound towards either anticancer or antimicrobial effects. researchgate.netnih.gov

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives on A549 Cells

This table summarizes the effect of different substituents on the viability of A549 human lung adenocarcinoma cells after 24 hours of exposure to a 100 µM concentration of the respective compound.

| Compound/Substituent | Functional Groups/Moieties | Cell Viability (%) nih.gov |

| 14 | 3,5-dimethylpyrazole | >80% |

| 15 | 2,5-dimethylpyrrole | ~66% |

| 18 | Free amino group, Hydrazone | <40% |

| 19 | Free amino group, Hydrazone | <40% |

| 20 | Free amino group, Hydrazone | <40% |

| 21 | Free amino group, Hydrazone, 5-nitrothiophene | <40% |

| 22 | Free amino group, Hydrazone | <40% |

Correlation of Electronic Properties with Biological Activity

The biological activity of 5-oxopyrrolidine derivatives is strongly correlated with the electronic properties of their constituent functional groups and substituents. Although specific quantitative structure-activity relationship (QSAR) studies on this compound are not detailed in the reviewed literature, the observed activity trends allow for clear inferences about electronic influences.

The impact of electron-withdrawing versus electron-donating groups is evident from the structure-activity relationships. For instance, the introduction of a strongly electron-withdrawing nitro group, as seen in the 5-nitrothiophene derivative, resulted in a compound with potent antimicrobial activity. researchgate.net Conversely, the presence of an electron-donating free amino group was found to be critical for conferring promising anticancer activity against A549 cells. nih.gov

The differing activities of azole isomers also point to the importance of electron distribution. The 2,5-dimethylpyrrole derivative was more active than the 3,5-dimethylpyrazole derivative, which can be attributed to the different electronic environment and hydrogen-bonding capabilities created by the specific placement of nitrogen atoms within the heterocyclic ring. nih.gov Furthermore, the established strategy of using fluorination to enhance anticancer potency, as seen in related heterocyclic systems, is a classic example of leveraging the strong electron-withdrawing nature of fluorine to improve molecular interactions with biological targets. mdpi.com These examples collectively demonstrate that modulating the electronic landscape of the molecule—by adding electron-rich or electron-poor moieties—is a fundamental strategy for tuning the biological response of 5-oxopyrrolidine derivatives.

Applications of 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile in Advanced Organic Synthesis

Utilization as a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Asymmetric synthesis is a critical discipline in modern chemistry, particularly for the creation of pharmaceuticals, where a molecule's specific three-dimensional arrangement is often essential for its therapeutic effect. nbinno.com In this context, chiral molecules like 3-Methyl-5-oxopyrrolidine-3-carbonitrile are invaluable tools. It can be employed in two primary ways: as a chiral building block or as a chiral auxiliary.

A chiral building block is a molecule with one or more pre-existing stereocenters that is incorporated directly into the final structure of a larger, more complex molecule. buchler-gmbh.com This "chiral pool" synthesis is an efficient strategy as it transfers the chirality of the starting material to the product. buchler-gmbh.com this compound, with its defined stereocenter at the C3 position, serves this purpose by providing a rigid, stereochemically defined scaffold upon which further synthetic transformations can be built.

A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate to direct a specific stereochemical outcome in a reaction. wikipedia.orgyork.ac.uk After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com The pyrrolidine (B122466) structure can be adapted for use as an auxiliary, where it would guide reactions on an attached chemical moiety before being cleaved from the product.

Table 1: Comparison of Roles in Asymmetric Synthesis

| Feature | Chiral Building Block | Chiral Auxiliary |

| Function | Incorporated into the final molecular structure. | Temporarily attached to guide stereoselectivity. wikipedia.org |

| Fate in Synthesis | Becomes a permanent part of the target molecule. | Removed after the key stereoselective step. wikipedia.orgsigmaaldrich.com |

| Chirality Transfer | The inherent chirality of the block is retained in the product. | Induces chirality in the substrate. |

| Efficiency | High atom economy as the block is part of the product. | Less atom-economical, but the auxiliary can be recycled. york.ac.uk |

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to medicinal chemistry. The pyrrolidine ring system, in particular, is a core feature of numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial and antitumor properties. ekb.eg

The molecular architecture of this compound makes it an exceptionally versatile precursor for generating a wide array of more complex heterocyclic structures. Its utility stems from the reactivity of its functional groups: the ketone at the C5 position (as a lactam carbonyl) and the nitrile group at C3. These sites allow for a variety of chemical transformations. For instance, 4-cyano-pyrrolidin-3-ones are recognized as valuable precursors for synthesizing diverse pyrrolidine derivatives due to their electrophilic centers. ekb.eg The lactam carbonyl can undergo reactions with various reagents, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build new ring systems.

Table 2: Potential Heterocyclic Systems from this compound

| Reactive Site | Reagent Type | Potential Resulting Heterocycle |

| Lactam Carbonyl (C5) | Grignard Reagents, Reducing Agents | Functionalized Pyrrolidines |

| Nitrile Group (C3) | Hydrazines, Hydroxylamine | Pyrazole- or Isoxazole-fused Pyrrolidines |

| Nitrile Group (C3) | Reduction (e.g., with H₂) | Aminomethyl-pyrrolidine derivatives |

| Both Functional Groups | Multi-step reaction sequences | Bicyclic and polycyclic systems researchgate.net |

Development of Chemical Libraries for Drug Discovery

Modern drug discovery heavily relies on the screening of large collections of small molecules, known as chemical libraries, to identify compounds that interact with a specific biological target. medchemexpress.comosu.edu These libraries are essential for high-throughput screening (HTS) and are often built around a central molecular scaffold. msu.edu The goal is to create a diverse set of related compounds to explore the structure-activity relationship (SAR) for a particular target. medchemexpress.com

This compound is an ideal scaffold for the development of such focused chemical libraries. Its capacity to serve as a precursor for diverse heterocyclic compounds (as discussed in section 7.2) allows for the systematic generation of a multitude of analogs through combinatorial chemistry. By modifying the core at its reactive sites, chemists can produce a library of related but distinct molecules. This diversity increases the probability of finding a "hit" during a screening campaign. nih.gov The resulting library of pyrrolidine-based compounds can then be screened against various biological targets, such as kinases, proteases, or receptors, to identify lead compounds for new drug development programs.

Table 3: Illustrative Scheme for Chemical Library Generation

| Scaffold Position | Potential Modification | Resulting Diversity |

| N1 Position (Lactam) | Alkylation, Arylation | Varied lipophilic and aromatic groups |

| C4 Position | Introduction of substituents | Altered spatial arrangement and polarity |

| C3-Nitrile Group | Conversion to amides, tetrazoles, etc. | Different hydrogen bonding capabilities |

| C5-Carbonyl Group | Thionation, Olefination | Modified core structure and reactivity |

Integration into Protein Degrader Building Blocks

Targeted protein degradation has emerged as a powerful new strategy in drug discovery, capable of addressing protein targets previously considered "undruggable". This approach utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome machinery. precisepeg.com

PROTACs are modular molecules composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them. nih.gov The synthesis of large libraries of PROTACs can be complex, so the use of pre-formed "building blocks" that combine the E3 ligase ligand and the linker is a common strategy to streamline the process. precisepeg.com

The pyrrolidone scaffold is a key structural element in ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design. While direct evidence for this compound is specific, the closely related compound (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is categorized as a protein degrader building block. calpaclab.com The carbonitrile group of this compound can be readily converted to a carboxylic acid through hydrolysis, making it a direct and valuable precursor for creating building blocks used in the synthesis of PROTACs.

Table 4: Role in Protein Degrader Architecture

| PROTAC Component | Description | Role of Pyrrolidone-Derived Scaffold |

| Target Protein Ligand | Binds to the protein of interest (POI). | Can be attached to the linker opposite the pyrrolidone moiety. |

| Linker | Connects the two ligands with optimal length and flexibility. | Attached to the pyrrolidone building block. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL). | The pyrrolidone core is a key part of the VHL ligand. calpaclab.com |

Future Research Directions and Unexplored Avenues for 3 Methyl 5 Oxopyrrolidine 3 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Currently, there are no published, detailed synthetic routes specifically for 3-Methyl-5-oxopyrrolidine-3-carbonitrile. While the compound is commercially available, indicating that a synthetic pathway exists, the development of novel, efficient, and sustainable synthetic methodologies is a crucial first step in enabling broader research. Future work should focus on creating stereoselective syntheses to access both enantiomers of this chiral molecule, which is essential for pharmacological studies.